molecular formula C10H18O2 B14291749 Ethyl 2,3-dimethylhex-2-enoate CAS No. 113426-21-4

Ethyl 2,3-dimethylhex-2-enoate

Cat. No.: B14291749
CAS No.: 113426-21-4
M. Wt: 170.25 g/mol
InChI Key: JMZRJEFOCFGIET-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylhex-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries The structure of this compound includes a double bond, making it an unsaturated ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dimethylhex-2-enoate can be synthesized through the esterification of 2,3-dimethylhex-2-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized conditions to maximize yield and minimize production costs. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Different esters or acids depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dimethylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dimethylhex-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 2,3-dimethylhex-2-enoate can be compared with other similar esters, such as:

    Ethyl hexanoate: A saturated ester with a similar structure but lacking the double bond.

    Mthis compound: A similar ester with a different alkyl group.

    Ethyl 2,3-dimethylbutanoate: A similar ester with a shorter carbon chain.

Uniqueness

This compound is unique due to its unsaturated nature, which imparts different chemical reactivity and potential applications compared to its saturated counterparts. The presence of the double bond allows for additional reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

113426-21-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2,3-dimethylhex-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-7-8(3)9(4)10(11)12-6-2/h5-7H2,1-4H3

InChI Key

JMZRJEFOCFGIET-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C)C(=O)OCC)C

Origin of Product

United States

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